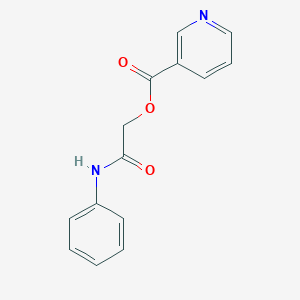
Nicotinic acid phenylcarbamoylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid phenylcarbamoylmethyl ester, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC is a derivative of nicotinic acid, which is also known as vitamin B3. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of Nicotinic acid phenylcarbamoylmethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Nicotinic acid phenylcarbamoylmethyl ester has been found to inhibit the activity of various enzymes, such as histone deacetylases and cyclooxygenases, which play important roles in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Nicotinic acid phenylcarbamoylmethyl ester has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disease models, Nicotinic acid phenylcarbamoylmethyl ester has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nicotinic acid phenylcarbamoylmethyl ester in lab experiments is its versatility and broad range of biological activities. Nicotinic acid phenylcarbamoylmethyl ester has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful compound for studying various diseases and biological processes. However, one of the limitations of using Nicotinic acid phenylcarbamoylmethyl ester is its potential toxicity, which can limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research on Nicotinic acid phenylcarbamoylmethyl ester. One area of interest is the development of novel Nicotinic acid phenylcarbamoylmethyl ester derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of Nicotinic acid phenylcarbamoylmethyl ester and its derivatives, which could lead to the development of new therapeutic strategies for various diseases. Finally, more research is needed to explore the potential use of Nicotinic acid phenylcarbamoylmethyl ester in combination with other drugs or therapies for enhanced efficacy.
Métodos De Síntesis
Nicotinic acid phenylcarbamoylmethyl ester can be synthesized through a multi-step process that involves the reaction of nicotinic acid with phenyl isocyanate and methyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Nicotinic acid phenylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various fields. In cancer research, Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, Nicotinic acid phenylcarbamoylmethyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, Nicotinic acid phenylcarbamoylmethyl ester has been studied for its potential use in treating cardiovascular diseases, metabolic disorders, and skin disorders.
Propiedades
Nombre del producto |
Nicotinic acid phenylcarbamoylmethyl ester |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-12-6-2-1-3-7-12)10-19-14(18)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,17) |
Clave InChI |
WCDUZGYQSONQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



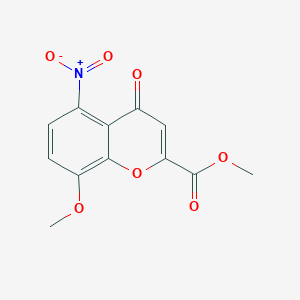
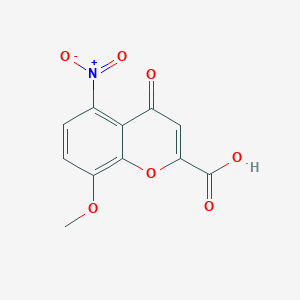
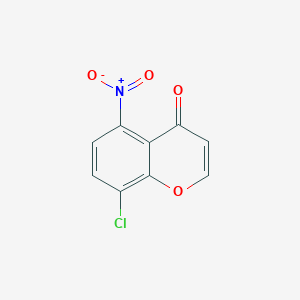
![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
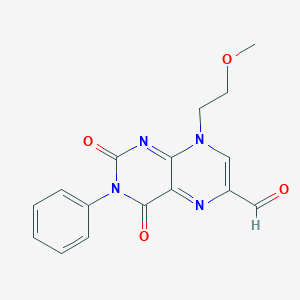
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)